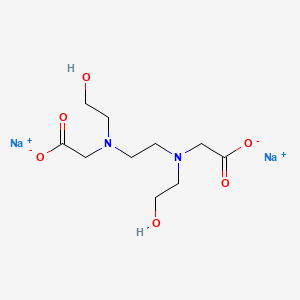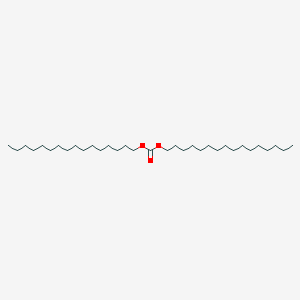
4-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)-5-((4-(phenylamino)-3-sulphophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly notable for its application in various industries, including textiles, printing, and biological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline, which involves treating it with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydroxy-5-aminonaphthalene-2,7-disulfonic acid under alkaline conditions to form the first azo linkage.
Further Coupling: The resulting compound undergoes further coupling reactions with other aromatic amines, such as 4-(phenylamino)-3-sulfophenylamine, to form additional azo linkages.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis undergoes several types of chemical reactions:
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric and sulfuric acids for nitration.
Major Products
Reduction: Corresponding aromatic amines.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing vibrant inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4-Nitrophenyl)azo]phenol
- **4-[(4-Nitrophenyl)azo]-2,5-dihydroxybenzenesulfonic acid
- **4-[(4-Nitrophenyl)azo]-3-hydroxy-2-naphthoic acid
Uniqueness
4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis is unique due to its multiple azo linkages, which provide enhanced color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
Propiedades
Número CAS |
94199-99-2 |
|---|---|
Fórmula molecular |
C34H21N8Na3O14S3 |
Peso molecular |
930.7 g/mol |
Nombre IUPAC |
trisodium;4-[[5-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-40-28-17-27(33(44)32(34(28)45)41-36-20-6-9-22(10-7-20)42(46)47)39-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clave InChI |
RZBRXRNHAKAMSP-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


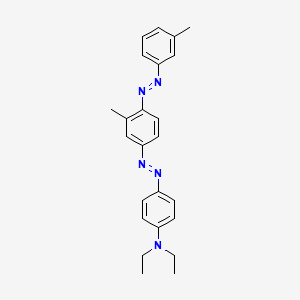
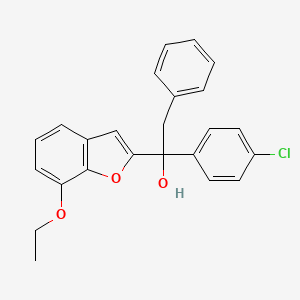
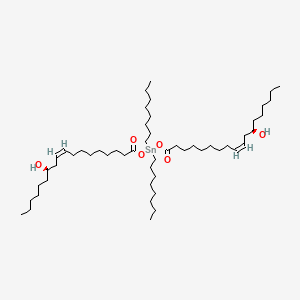
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)

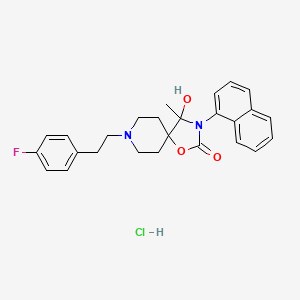
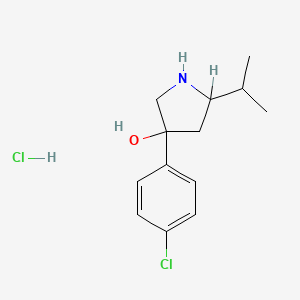
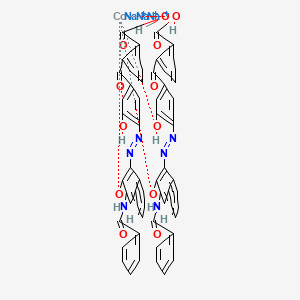
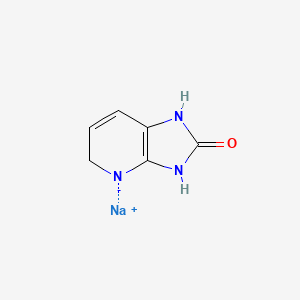
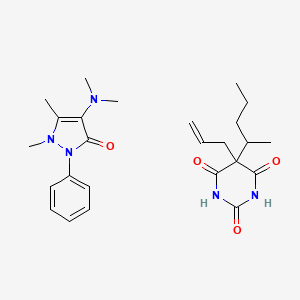
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)

